Product packaging for (R)-1-Benzyl-5-methylpiperazin-2-one(Cat. No.:CAS No. 301541-47-9)

(R)-1-Benzyl-5-methylpiperazin-2-one

Cat. No.: B3122253
CAS No.: 301541-47-9
M. Wt: 204.27 g/mol
InChI Key: KKQLTLKLQTZPJU-SNVBAGLBSA-N
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Description

Significance of Chiral Heterocyclic Scaffolds in Advanced Organic Chemistry

Chiral heterocyclic scaffolds are foundational building blocks in the synthesis of complex organic molecules. nih.gov Their significance stems from the combination of a structurally diverse heterocyclic ring system with one or more stereocenters, resulting in molecules that are non-superimposable on their mirror images. This chirality is a critical determinant of a molecule's biological and chemical behavior. In drug discovery, for instance, different enantiomers (mirror-image isomers) of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. google.com

The rigid or semi-rigid nature of many heterocyclic rings provides a defined three-dimensional orientation for substituents, which is crucial for precise molecular recognition and interaction with biological targets like enzymes and receptors. rsc.orgnih.gov Saturated N-heterocycles, in particular, have gained prominence as they offer a higher degree of three-dimensional complexity compared to their flat, aromatic counterparts. chemicalbook.com This structural richness allows for a more nuanced exploration of chemical space, enabling the development of highly selective and potent therapeutic agents. nih.gov The application of these scaffolds extends beyond pharmaceuticals into agrochemicals and advanced materials, where stereochemistry influences efficacy and functional properties.

The Role of Piperazinone Derivatives in Stereoselective Synthesis

Piperazinones, a class of six-membered heterocyclic compounds containing two nitrogen atoms and a ketone group, are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This designation is due to their frequent appearance in a wide range of biologically active compounds, including anticancer, antiviral, and antihelminthic agents. nih.govchemicalbook.com The chiral variants of these scaffolds are particularly valuable as intermediates and final products in stereoselective synthesis—a set of methods that selectively produces a single stereoisomer of a product.

The development of asymmetric catalytic methods to produce chiral piperazin-2-ones has been a significant area of research. nih.gov Techniques such as palladium-catalyzed asymmetric hydrogenation, asymmetric allylic alkylation, and various one-pot catalytic sequences have been developed to afford these compounds with high levels of enantiomeric excess. nih.govuni.lu These chiral piperazinone cores can be further modified or used as templates to construct even more complex chiral molecules. nih.gov For example, the reduction of a chiral piperazin-2-one (B30754) can lead to the corresponding chiral piperazine (B1678402), a motif that is also ubiquitous in pharmaceuticals. nih.govresearchgate.net The stereocenter on the piperazinone ring acts as a control element, directing the stereochemical outcome of subsequent reactions and enabling the synthesis of enantiomerically pure target molecules. rsc.org

Overview of (R)-1-Benzyl-5-methylpiperazin-2-one within Current Research Paradigms

This compound is a specific chiral molecule within the broader class of piperazinone derivatives. Its structure is characterized by a piperazin-2-one core with a chiral center at the 5-position, defined by the (R)-configuration of the methyl group. A benzyl (B1604629) group is attached to the nitrogen atom at the 1-position. This compound serves as an exemplar of a chiral building block whose potential lies in its defined stereochemistry and functional groups amenable to further chemical transformation.

The benzyl group provides a degree of lipophilicity and can influence the conformational stability of the ring. vulcanchem.com Crucially, it can also serve as a protecting group that can be removed via hydrogenolysis, revealing a secondary amine for further functionalization. The methyl group at the C5 stereocenter is fundamental to the molecule's chirality. While specific, widespread applications of this compound are not extensively documented in publicly accessible research literature, its value can be inferred from its structural attributes. As a chiral intermediate, it is well-suited for the synthesis of more complex, enantiomerically pure molecules, particularly in the construction of novel pharmaceutical candidates where the specific stereochemistry of a piperazine or related scaffold is required. Its synthesis would necessitate stereocontrolled methods to ensure the correct (R)-configuration at the C5 position.

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name (5R)-1-benzyl-5-methylpiperazin-2-one
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
CAS Number 301541-47-9
SMILES C[C@H]1CN(C(=O)CN1)CC2=CC=CC=C2
InChIKey KKQLTLKLQTZPJU-JTQLQIEISA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B3122253 (R)-1-Benzyl-5-methylpiperazin-2-one CAS No. 301541-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-1-benzyl-5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-8-14(12(15)7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQLTLKLQTZPJU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)CN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 1 Benzyl 5 Methylpiperazin 2 One and Chiral Piperazinone Derivatives

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For piperazinone derivatives, this is primarily achieved through the resolution of a pre-existing racemic mixture or, more efficiently, through asymmetric catalysis where a chiral catalyst guides the formation of the desired stereoisomer.

Chiral Resolution Techniques

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This approach does not create the chiral center but isolates the desired enantiomer.

Diastereomeric Salt Formation: One common resolution technique involves reacting the racemic piperazinone with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. For instance, a similar class of compounds, chiral piperazines, has been successfully resolved using L-tartaric acid to form diastereomeric salts that can be separated and then neutralized to yield the desired enantiomer.

Kinetic Resolution: Another approach is kinetic resolution, where one enantiomer in a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. Lipase-catalyzed acetylation is a documented example of a kinetic resolution process applied to piperazine (B1678402) derivatives.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful strategy for the direct synthesis of enantiomerically enriched compounds. This is accomplished using substoichiometric amounts of a chiral catalyst, which can be either a metal complex or a small organic molecule (organocatalyst).

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering high efficiency and selectivity. Various metals, particularly palladium, iridium, and rhodium, have been employed to synthesize chiral piperazinones.

Palladium (Pd) Catalysis: Palladium catalysts are versatile and have been used in several key transformations to produce chiral piperazinones.

Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated precursors, such as pyrazin-2-ols, provides a direct route to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org This method involves the reduction of a C=C or C=N double bond within the heterocyclic ring system.

Decarboxylative Allylic Alkylation: Stoltz and coworkers have developed an elegant palladium-catalyzed asymmetric allylic alkylation to synthesize chiral piperazin-2-ones bearing a C3-quaternary stereocenter. nih.govnih.govcaltech.edu This reaction has proven effective for creating complex, substituted piperazinone structures.

Decarboxylative Cyclization: A modular approach using palladium catalysis allows for the cyclization of propargyl carbonates with bis-nitrogen nucleophiles, derived from amino acids like glycine (B1666218) and alanine (B10760859), to form highly substituted piperazinones. nih.govacs.org

Catalyst System Transformation Substrate Type Key Features Reference(s)
Palladium ComplexAsymmetric HydrogenationPyrazin-2-olsExcellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org
Palladium/Chiral LigandAsymmetric Allylic AlkylationAllylic CarboxylatesSynthesizes C3-quaternary stereocenters. nih.govnih.govcaltech.edu
Palladium(0)Decarboxylative CyclizationPropargyl CarbonatesModular synthesis with high regiochemical control. nih.govacs.org

Iridium (Ir) and Rhodium (Rh) Catalysis: Iridium and rhodium complexes are highly effective for asymmetric reductive amination. An enantioselective reductive amination and amidation cascade reaction has been developed for synthesizing chiral piperazinones from simple alkyl diamines and α-ketoesters. nih.govacs.orgresearchgate.net The choice between iridium and rhodium catalysts depends on the substitution pattern of the diamine substrate to achieve high enantioselectivity. nih.govacs.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. This field has provided novel pathways to chiral heterocycles, including piperazinones.

A one-pot approach for the asymmetric synthesis of C3-substituted piperazin-2-ones has been developed using commercially available reagents and catalysts based on Cinchona alkaloids. nih.govacs.org This process involves a domino reaction sequence, showcasing the efficiency of organocatalysis in building molecular complexity rapidly. nih.gov For related heterocyclic systems, ureidoaminal-derived Brønsted bases have been shown to be effective in catalyzing Michael additions to nitroolefins, demonstrating the potential of organocatalysis to create diverse heterocyclic scaffolds with high stereocontrol. nih.govacs.org Furthermore, an organocatalytic, enantioselective chlorination of aldehydes has been used as a key step in a general synthesis of C2-functionalized chiral piperazines. nih.gov

Catalyst Type Transformation Key Features Reference(s)
Cinchona Alkaloid Derivatives (Urea/Thiourea)One-Pot Domino ReactionTelescoped synthesis from simple starting materials; good to high enantioselectivity. nih.govacs.org
Ureidoaminal-derived Brønsted BasesMichael AdditionForms C-C bonds with high diastereomeric ratios and enantioselectivity for related scaffolds. nih.govacs.org
Chiral Amineα-Chlorination of AldehydesGenerates key chiral intermediates for piperazine synthesis. nih.gov

Precursor Synthesis and Ring-Closure Strategies

The construction of the piperazinone ring is a critical aspect of the synthesis. Many strategies rely on the use of readily available chiral starting materials and efficient cyclization methods.

Utilization of Chiral Amino Acids as Starting Materials

The "chiral pool" approach, which uses enantiomerically pure natural products like amino acids as starting materials, is a well-established and reliable strategy for synthesizing chiral molecules. dicp.ac.cn Chiral α-amino acids are ideal precursors for compounds like (R)-1-Benzyl-5-methylpiperazin-2-one, as they provide a straightforward way to install the stereocenter at the C5 position.

For the synthesis of this compound, (R)-Alanine would be a logical starting material. A general synthetic route could involve the following steps:

N-protection and activation of the (R)-alanine carboxyl group.

Coupling with an N-benzylated ethylenediamine (B42938) derivative.

Intramolecular cyclization to form the piperazinone ring.

Alternatively, palladium-catalyzed methods have been shown to effectively use substrates derived from amino acids such as alanine and phenylalanine to construct the piperazinone core in a modular fashion. nih.govacs.org Solid-phase synthesis approaches have also utilized resin-bound amino acids as foundational blocks for building related heterocyclic structures, highlighting the versatility of amino acids as precursors. nih.gov

Synthesis from (D)- and (L)-Alanine Analogs

The use of amino acids as chiral synthons is a cornerstone of asymmetric synthesis. For the preparation of this compound, (D)-Alanine serves as a logical and readily available starting material. The synthesis typically involves the formation of a diamide (B1670390) intermediate, which is subsequently cyclized. One common approach is to first synthesize a 2,5-diketopiperazine derivative from (D)-alanine. researchgate.net This intermediate can then be selectively reduced to form the piperazine ring. researchgate.net

A general pathway involves N-alkylation of a (D)-alanine derivative with a benzyl (B1604629) group, followed by coupling with a protected aminoacetaldehyde or equivalent C2 synthon, and subsequent intramolecular cyclization. The stereochemistry at the 5-position is retained from the initial (D)-alanine.

Starting MaterialKey IntermediateResulting StereochemistryReference
(D)-Alanine(D)-Alanine 2,5-diketopiperazine(R) at C-5 researchgate.net
N-Benzyl-(D)-alanineN-acylated diamine(R) at C-5 chemscene.com
Derivations from Optically Pure Amino Acid Esters

Optically pure amino acid esters, such as (D)-alanine methyl ester, are versatile starting materials for piperazinone synthesis. nih.govresearchgate.net The ester functionality provides a convenient handle for peptide-like coupling reactions. The synthesis can proceed by reacting N-benzylated (D)-alanine methyl ester with an N-protected 2-aminoethanal or a derivative, followed by cyclization. Alternatively, the amino acid ester can be coupled with a haloacetamide derivative, followed by an intramolecular nucleophilic substitution to form the piperazinone ring. This method offers a high degree of control over the stereocenter, as the chiral integrity of the amino acid ester is typically maintained throughout the reaction sequence. nih.govresearchgate.net

Reductive Amination Pathways via Aldehyde Intermediates

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly applicable to the synthesis of piperazinones. wikipedia.orgpearson.com In this context, a key intermediate is an α-amino aldehyde, which can be generated in situ. nih.gov For the synthesis of this compound, this could involve the reaction of an N-benzylamino acetaldehyde (B116499) with a derivative of (D)-alanine where the carboxyl group is masked or replaced by a group that can be converted to an amine. The process involves the initial formation of an imine intermediate, which is then reduced in the same pot to the desired amine. wikipedia.orgnih.gov The use of mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) is common in these transformations. nih.gov This one-pot procedure is efficient and can be adapted for the construction of various substituted piperazines. nih.govrsc.org

Catalytic Ring-Closure Reactions for Piperazinone Formation

Catalytic methods offer efficient and atom-economical routes to heterocyclic compounds. For piperazinone formation, transition metal-catalyzed intramolecular cyclization reactions are of significant interest. researchgate.netscispace.com These reactions can involve the formation of a key C-N bond to close the ring. For instance, a suitably functionalized diamine precursor, derived from (D)-alanine, could undergo a palladium-catalyzed intramolecular amination. organic-chemistry.org Another approach is the reductive cyclization of dioximes, which can be prepared from primary amines. This method utilizes catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) to form the piperazine ring stereoselectively. nih.govnih.gov Such catalytic systems often operate under mild conditions and can provide high yields and selectivity. acs.org

Catalyst SystemReaction TypeKey FeatureRepresentative Yield
Pd/C, H₂Reductive Cyclization of DioximeStereoselective ring formationModerate to good
Pd(DMSO)₂(TFA)₂Wacker-type Aerobic Oxidative CyclizationForms various N-heterocyclesNot specified
Quinine-derived ureaDomino Ring-Opening Cyclization (DROC)High enantioselectivity (up to 99% ee)38-90%

Stereochemical Control and Purity Enhancement

Maintaining and enhancing the stereochemical purity of this compound is a critical aspect of its synthesis. Various strategies are employed to ensure the desired enantiomer is obtained with high purity.

Diastereoselective Alkylation of Piperazinedione Systems

One powerful method for introducing substituents onto the piperazinone scaffold with stereochemical control is the diastereoselective alkylation of a chiral piperazinedione enolate. nih.govresearchgate.net Starting with a diketopiperazine derived from (D)-alanine and another amino acid (e.g., glycine), a chiral environment is established. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate. The existing stereocenter from the alanine unit directs the incoming electrophile (in this case, a methyl group) to a specific face of the enolate, leading to a high degree of diastereoselectivity. umich.edu Subsequent selective reduction of one of the amide bonds yields the desired 5-methylpiperazin-2-one.

Chiral PrecursorElectrophileDiastereomeric Ratio (d.r.)Reference
(R)-3-Benzyl-2,5-diketopiperazineMethyl Iodide83:17 umich.edu
C4-methyl tetrazoleIodomethane>99:1 nih.gov
Chiral N-Acyl-1,3-oxazolidineAlkyl Halide>99% de researchgate.net

Application of Chiral Auxiliaries in Cyclization Processes

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net In the context of piperazinone synthesis, a chiral auxiliary can be attached to one of the nitrogen atoms of a linear precursor to guide the cyclization process. sci-hub.sersc.org For example, an achiral diamine precursor could be derivatized with a removable chiral group, such as an Evans oxazolidinone or a derivative of (R)-pulegone. nih.govsantiago-lab.comyoutube.com The steric bulk and conformational rigidity of the auxiliary would then favor the formation of one diastereomer of the cyclized product over the other. After the ring-closure reaction, the auxiliary is cleaved under mild conditions to yield the enantiomerically enriched piperazinone. scielo.org.mx This strategy allows for the asymmetric synthesis of chiral piperazinones even from achiral starting materials. nih.govhku.hk

Mitigation of Racemization during Synthetic Sequences

The preservation of stereochemical integrity at the C-5 position is a critical challenge in the synthesis of this compound and other chiral piperazinone derivatives. Racemization, or the formation of an equal mixture of enantiomers, can occur under various reaction conditions, diminishing the optical purity and potential therapeutic efficacy of the final compound. Epimerization, the change in configuration at a single stereocenter in a molecule with multiple stereocenters, is the underlying microscopic event leading to the macroscopic observation of racemization. vulcanchem.com

Several factors can induce racemization during the synthesis of chiral piperazinones. The stereocenter at the C-5 position, being alpha to a nitrogen atom, is susceptible to epimerization. researchgate.net The presence of strong bases can facilitate the abstraction of the alpha-proton, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a loss of stereochemical information. Similarly, certain coupling reagents and activation steps used in peptide synthesis, which shares some chemical principles with piperazinone synthesis, can lead to the formation of oxazol-5(4H)-one intermediates, a common pathway for racemization. acs.org The choice of solvent also plays a role, as it can influence the stability of charged intermediates involved in the racemization process. acs.org

Strategies to mitigate racemization are therefore of paramount importance. One effective approach is the careful selection of protecting groups. For instance, in the synthesis of related chiral tetrahydro- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazines from chiral 3-substituted-piperazin-2-one starting materials, the use of benzylic protective groups, such as a 2,4-dimethoxybenzyl group, was found to significantly reduce racemization during subsequent synthetic steps compared to more common protecting groups like tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz). acs.org This suggests that the steric and electronic properties of the protecting group can shield the chiral center or disfavor the formation of intermediates prone to racemization.

Furthermore, the development of asymmetric catalytic methods for the synthesis of chiral piperazin-2-ones inherently addresses the issue of racemization by creating the desired stereocenter with high enantioselectivity from the outset. Techniques such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols have been shown to produce chiral piperazin-2-ones with excellent enantioselectivities. researchgate.net One-pot reaction sequences, for example, a Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization, can also provide direct access to highly enantioenriched piperazin-2-ones, minimizing the number of steps where racemization could occur. dicp.ac.cn

The table below summarizes key factors that can influence racemization and the corresponding mitigation strategies.

Factor Influencing RacemizationMitigation Strategy
Base Strength and Concentration Use of milder bases (e.g., hindered tertiary amines) and stoichiometric control. acs.org
Reaction Temperature Conducting reactions at lower temperatures to disfavor epimerization pathways.
Choice of Coupling/Activating Reagents Selection of racemization-suppressing coupling reagents. york.ac.uk
Protecting Groups Use of sterically demanding or electronically suitable protecting groups (e.g., substituted benzyl groups). acs.org
Solvent Polarity Optimization of solvent to destabilize intermediates prone to racemization. acs.org

By carefully considering these factors and implementing appropriate synthetic strategies, the chiral integrity of this compound can be maintained throughout the synthetic sequence, ensuring the production of the desired enantiomerically pure compound.

Advanced Synthetic Transformations for Functionalization

Following the successful synthesis of the this compound scaffold, further structural modifications are often necessary to explore its structure-activity relationships or to introduce functionalities for specific applications. These advanced transformations must be compatible with the existing chiral center and other functional groups within the molecule.

N-Alkylation and N-Acylation Reactions

The secondary amine at the N-4 position of the piperazinone ring, which would be present after a debenzylation step, offers a prime site for functionalization through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the synthesis of a library of derivatives for biological screening.

N-Alkylation can be achieved through several methods. A common approach involves the reaction of the N-4 amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). york.ac.uk Alternatively, reductive amination provides a milder route for the introduction of alkyl or substituted benzyl groups. This typically involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride.

N-Acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can significantly alter the electronic and steric properties of the molecule. This is typically accomplished by reacting the N-4 amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.

The table below provides examples of reagents used for these transformations.

TransformationReagent ClassSpecific Example
N-Alkylation Alkyl HalideMethyl Iodide
Aldehyde (for reductive amination)Formaldehyde
N-Acylation Acyl ChlorideAcetyl Chloride
Acid AnhydrideAcetic Anhydride

Hydrogenolytic Debenzylation Strategies

The N-1 benzyl group in this compound often serves as a protecting group for the adjacent nitrogen atom. Its removal is a key step in many synthetic routes to produce N-1 unsubstituted piperazinones or to allow for further functionalization at this position. Hydrogenolysis is the most common and effective method for cleaving the N-benzyl bond.

This transformation is typically carried out using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). The reaction is performed under an atmosphere of hydrogen gas. The choice of solvent can influence the reaction rate and efficiency, with alcohols such as methanol (B129727) or ethanol (B145695) being frequently used.

A milder alternative to using hydrogen gas is catalytic transfer hydrogenation . In this method, a hydrogen donor molecule is used in place of gaseous hydrogen. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, cyclohexene, and 1,4-cyclohexadiene. dicp.ac.cnthieme-connect.com The reaction is still catalyzed by Pd/C. This technique is often faster and can be performed at atmospheric pressure and reflux temperatures, making it operationally simpler and safer for laboratory-scale synthesis. dicp.ac.cn For example, the deprotection of N-benzyl derivatives of amino acids and amines has been successfully achieved using ammonium formate and 10% Pd-C in refluxing methanol. dicp.ac.cn

The general conditions for these debenzylation methods are summarized below.

Debenzylation MethodCatalystHydrogen SourceTypical Conditions
Catalytic Hydrogenation 10% Pd/CH₂ gas1-4 atm, RT, Methanol
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium FormateReflux, Methanol

Care must be taken to ensure that other functional groups in the molecule are compatible with the reductive conditions of hydrogenolysis.

Diastereoselective Additions to N-Acyliminium Ions

The piperazinone scaffold can be further elaborated by leveraging the chemistry of N-acyliminium ions. These highly electrophilic intermediates can be generated from the piperazinone ring and subsequently trapped with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, often with a high degree of stereocontrol.

The generation of an N-acyliminium ion from a piperazinone like this compound would typically require the introduction of a leaving group at the C-3 position (alpha to the amide nitrogen). This can be achieved, for example, through alpha-oxidation to form an α-hydroxy or α-alkoxy lactam. Treatment of this precursor with a Lewis acid, such as boron trifluoride etherate or titanium tetrachloride, facilitates the elimination of the leaving group to form the planar N-acyliminium ion.

The existing stereocenter at C-5 can then direct the facial approach of a nucleophile. This diastereoselective addition is a powerful tool for introducing new stereocenters with a predictable relative configuration. The nucleophile will preferentially attack from the less sterically hindered face of the N-acyliminium ion, which is dictated by the conformation of the piperazinone ring and the orientation of the C-5 methyl group.

A variety of carbon and heteroatom nucleophiles can be employed in these reactions, including:

Allylsilanes

Silyl enol ethers

Electron-rich aromatic compounds (e.g., indoles, phenols)

Organometallic reagents

The stereochemical outcome of these additions can be rationalized by considering a model where the Lewis acid coordinates to the N-acyliminium ion, influencing its conformation and reactivity. dicp.ac.cn This methodology provides a route to more complex and stereochemically rich piperazinone derivatives.

Considerations for Scalable Synthesis and Process Optimization

The transition from a laboratory-scale synthesis to industrial production of a chiral compound like this compound necessitates a thorough evaluation of the entire synthetic process to ensure it is safe, efficient, robust, and economically viable.

Evaluation of Industrial-Scale Production Techniques

For the industrial-scale production of this compound, several key factors must be considered. The chosen synthetic route should be convergent, use readily available and inexpensive starting materials, and avoid hazardous reagents and extreme reaction conditions where possible.

Reaction Parameters and Control: Each step of the synthesis must be rigorously optimized. This includes:

Catalyst Loading: For catalytic steps, such as asymmetric hydrogenation or debenzylation, minimizing the amount of expensive catalyst (e.g., palladium) without compromising reaction time or yield is crucial.

Solvent Selection: Solvents should be chosen based on safety (e.g., high flash point), environmental impact (green chemistry principles), and ease of recovery and recycling.

Temperature and Pressure Control: Precise control over temperature and pressure is essential for ensuring consistent product quality and preventing runaway reactions.

Work-up and Purification: The purification method must be scalable and efficient. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption. If the final product or an intermediate can be isolated as a crystalline solid, this can be a highly effective method for purification and achieving high enantiomeric purity through techniques like crystallization-induced resolution.

The table below outlines some key considerations for scaling up the synthesis of a chiral piperazinone.

ConsiderationLaboratory ScaleIndustrial Scale
Purification Chromatography is commonCrystallization is preferred
Reagents Cost may be a secondary concernCost and availability are critical
Safety Fume hood provides primary containmentRobust engineering controls are required
Throughput Grams to kilogramsKilograms to tons
Waste Often disposed ofMinimized, recycled, or treated

By addressing these considerations, a practical and efficient industrial process for the synthesis of this compound can be developed.

Green Chemistry Principles in Piperazinone Synthesis

The imperative to develop environmentally benign and sustainable chemical processes has firmly taken root in pharmaceutical and fine chemical synthesis. The principles of green chemistry, which promote the reduction of waste, use of safer solvents, and enhancement of energy efficiency, are increasingly being applied to the synthesis of complex chiral molecules like this compound and other piperazinone derivatives. This section explores the key green chemistry strategies being implemented in this area.

A cornerstone of green chemistry is the preference for catalytic methods over stoichiometric reactions. Catalytic processes, particularly asymmetric catalysis, offer a powerful route to chiral piperazinones with high efficiency and selectivity, thereby minimizing waste. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as an efficient method for producing chiral piperazin-2-ones with excellent enantioselectivities. Similarly, organocatalysis presents a sustainable alternative, avoiding the use of potentially toxic and costly transition metals. One-pot sequences using organocatalysts have been devised to produce 3-aryl/alkyl piperazin-2-ones in good yields and with up to 99% enantiomeric excess (ee), streamlining synthesis and reducing the need for intermediate purification steps.

The principle of atom economy , which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical metric for evaluating the "greenness" of a synthesis. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. Synthetic strategies for piperazinones are increasingly designed to maximize atom economy, which also helps in minimizing the Environmental Factor (E-factor), defined as the ratio of the mass of waste to the mass of the product.

The choice of solvent is another paramount consideration in green synthesis. Traditional reliance on volatile and often hazardous organic solvents is being challenged by the exploration of greener alternatives. Research has focused on using bio-based solvents, such as ethanol, ethyl acetate, and 2-methyltetrahydrofuran, in asymmetric organocatalytic reactions. Water and supercritical fluids (like CO2) are also desirable green solvents due to their low environmental impact. The development of synthetic methods that can proceed efficiently in these benign media is a significant step towards sustainable piperazinone production.

The following table summarizes the application of various green chemistry principles to the synthesis of chiral piperazinone derivatives.

Green PrincipleSynthetic Strategy/MethodologyBenefits & Research Findings
Catalysis Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.Provides facile access to chiral piperazin-2-ones with high yields (up to 93%) and enantioselectivities (up to 90% ee).
Organocatalytic one-pot sequences (e.g., Knoevenagel/epoxidation/cyclization).Achieves high yields (38-90%) and excellent enantioselectivity (up to 99% ee) in a single solvent, reducing waste from intermediate workups.
Atom Economy Designing multi-component reactions (MCRs) and tandem/domino reactions.Maximizes the incorporation of starting materials into the final structure, leading to a higher atom economy and a lower E-factor.
Alternative Solvents Use of bio-based solvents (e.g., ethanol, ethyl acetate) in organocatalysis.Reduces reliance on toxic, volatile organic compounds; catalyst recyclability has been demonstrated over 10 cycles in ethanol without significant loss of activity.
Reactions in water or under solvent-free conditions.Minimizes environmental impact; high yields (up to 99%) and stereoselectivities have been achieved in asymmetric aldol (B89426) reactions on water.
Energy Efficiency Photoredox catalysis using organic photocatalysts.Enables reactions under mild conditions, reducing energy consumption and avoiding costly or toxic transition metals.
Renewable Feedstocks Synthesis from bio-renewable sources (e.g., 2,5-bis(aminomethyl)furan).Creates pathways from sustainable starting materials, reducing dependence on petrochemicals. A 72% yield of a piperidine (B6355638) precursor was achieved from a bio-renewable furan (B31954) derivative.

By integrating these principles, the synthesis of this compound and related chiral piperazinones can be shifted towards more sustainable, efficient, and economically viable manufacturing processes, aligning with the overarching goals of modern green chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of organic molecules. For (R)-1-Benzyl-5-methylpiperazin-2-one, both ¹H and ¹³C NMR provide critical data for structural verification, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy are essential for confirming the spatial arrangement of atoms, which is intrinsically linked to its stereochemistry. wikipedia.orglibretexts.org

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region of 7.2-7.4 ppm. The benzylic methylene (B1212753) (CH₂) protons are diastereotopic due to the adjacent chiral center at C5, meaning they are chemically non-equivalent and should appear as a pair of doublets (an AB quartet), a clear indicator of chirality in the molecule. researchgate.net The protons on the piperazinone ring will resonate in the mid-field region (approx. 2.5-4.0 ppm), with their exact chemical shifts and coupling constants being highly dependent on the ring's conformation. The methyl group protons at the C5 position would appear as a doublet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The carbonyl carbon (C=O) of the lactam is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. Aromatic carbons of the benzyl group would appear between 125-140 ppm, while the aliphatic carbons of the piperazinone ring and the methyl group would resonate at higher fields.

To confirm the relative configuration and dominant conformation, two-dimensional NOE spectroscopy (NOESY) is employed. A NOESY experiment detects protons that are close in space (< 5 Å). libretexts.orgmdpi.com For this compound, key NOE correlations would be expected between the protons of the C5-methyl group and specific protons on the piperazinone ring and the benzyl group. These spatial relationships help to define the preferred chair or boat conformation of the six-membered ring and the orientation of the methyl and benzyl substituents. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are hypothetical and based on typical chemical shift values for similar structural motifs. rsc.orgnetlify.appchemicalbook.comrsc.org

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40Multiplet
Benzylic (CH₂)~4.6 (A), ~4.5 (B)AB quartet
Piperazinone H33.20 - 3.40Multiplet
Piperazinone H53.00 - 3.20Multiplet
Piperazinone H62.80 - 3.00Multiplet
Methyl (CH₃)1.10 - 1.25Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are hypothetical and based on typical chemical shift values for similar structural motifs. rsc.orgresearchgate.netingentaconnect.com

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 172
Aromatic C (quaternary)135 - 138
Aromatic CH127 - 129
Benzylic CH₂50 - 55
Piperazinone C345 - 50
Piperazinone C550 - 55
Piperazinone C648 - 52
Methyl CH₃15 - 20

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral chromophore. mgcub.ac.inbhu.ac.in

The structure of this compound contains two primary chromophores: the phenyl ring of the benzyl group and the amide (lactam) group within the piperazinone ring. The amide n→π* electronic transition typically occurs around 210-230 nm, while the phenyl group exhibits transitions around 200-220 nm (π→π*) and a weaker band around 260 nm.

The sign and magnitude of the "Cotton effect"—the characteristic change in optical rotation (for ORD) or differential absorption (for ECD) near an absorption band—are directly related to the stereochemical environment of the chromophore. wikipedia.orgslideshare.net For a chiral lactam, the sign of the Cotton effect associated with the n→π* transition can often be predicted using the lactam sector rule. Based on the (R) configuration at the C5 position adjacent to the amide nitrogen, a specific sign (either positive or negative) for the Cotton effect would be predicted, allowing for the assignment of the absolute configuration by comparing experimental spectra with theoretical calculations or data from analogous compounds. mdpi.comnih.govnih.gov The presence of the benzyl group introduces additional complexity but also provides further chromophoric handles for analysis. Comparing the experimental ECD spectrum of the synthesized compound with a theoretically calculated spectrum for the (R)-enantiomer is a robust method for unambiguous stereochemical assignment.

Table 3: Expected Chiroptical Data for this compound Data are hypothetical and based on known chromophores and stereochemical principles.

Spectroscopic TechniqueChromophore TransitionExpected Wavelength (λmax)Expected Sign of Cotton Effect for (R)-isomer
ECD / ORDAmide n→π~220 nmPositive or Negative (predictable by sector rules)
ECD / ORDPhenyl π→π~260 nmPositive or Negative

Vibrational Spectroscopy: FT-IR and Raman Analysis for Molecular Conformation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular conformation of a compound. The two methods are complementary, as some vibrational modes that are weak in FT-IR may be strong in Raman scattering, and vice-versa.

For this compound, the FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide group, typically found in the range of 1650-1680 cm⁻¹. nih.gov The precise frequency of this band can provide subtle clues about ring strain and conformation. The spectrum will also feature characteristic peaks for aromatic C-H stretching from the benzyl group (above 3000 cm⁻¹), aliphatic C-H stretching from the piperazinone ring and methyl group (2850-3000 cm⁻¹), and C-N stretching vibrations (typically 1100-1300 cm⁻¹). dergipark.org.trscispace.comjetir.org Aromatic C=C stretching vibrations usually appear as a series of bands between 1450 and 1600 cm⁻¹.

The Raman spectrum would also show these vibrational modes, but with different relative intensities. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, often produce strong and sharp signals in Raman spectra, making it a useful diagnostic tool for the benzyl substituent. researchgate.net The analysis of the low-frequency region (<400 cm⁻¹) in the Raman spectrum can reveal information about the skeletal vibrations of the piperazinone ring, which are directly related to its conformation.

Table 4: Characteristic Vibrational Frequencies for this compound Data are based on typical frequency ranges for the constituent functional groups. nih.govresearchgate.netnih.gov

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchFT-IR, Raman3030 - 3100Medium-Weak
Aliphatic C-H StretchFT-IR, Raman2850 - 2980Medium-Strong
Amide C=O StretchFT-IR1650 - 1680Strong
Aromatic C=C StretchFT-IR, Raman1450 - 1600Medium (multiple bands)
CH₂/CH₃ BendingFT-IR, Raman1370 - 1470Medium
C-N StretchFT-IR1100 - 1300Medium
Aromatic Ring BreathingRaman~1000Strong

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm). chromatographyonline.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, a task that is impossible with unit-resolution mass spectrometry. nih.gov

For this compound, with the molecular formula C₁₂H₁₆N₂O, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement (using techniques like Time-of-Flight (TOF) or Orbitrap) that matches this theoretical value confirms the molecular formula and rules out other potential formulas with the same nominal mass. scispace.com Common ions observed would include the protonated molecule [M+H]⁺ in positive ion mode electrospray ionization (ESI). miamioh.edu

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can reveal structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation pattern of this compound is expected to be dominated by cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a hallmark fragment for benzyl-substituted compounds. researchgate.net Other significant fragments would arise from the cleavage of the piperazinone ring, providing further evidence for the proposed structure. nih.govresearchgate.net

Table 5: HRMS Data for this compound (C₁₂H₁₆N₂O) Theoretical masses are calculated based on the most abundant isotopes.

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M]⁺C₁₂H₁₆N₂O⁺204.1263
[M+H]⁺C₁₂H₁₇N₂O⁺205.1335
[M+Na]⁺C₁₂H₁₆N₂ONa⁺227.1155
[M+K]⁺C₁₂H₁₆N₂OK⁺243.0894

Computational Chemistry and Theoretical Studies of R 1 Benzyl 5 Methylpiperazin 2 One

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For a flexible molecule such as (R)-1-Benzyl-5-methylpiperazin-2-one, which has multiple rotatable bonds and a non-planar ring system, identifying the most stable conformers is essential.

Density Functional Theory (DFT) has become a primary method for the conformational analysis of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net This approach is used to calculate the potential energy surface of the molecule by systematically rotating its flexible dihedral angles, such as those associated with the benzyl (B1604629) group and the puckering of the piperazinone ring.

The process involves geometry optimization of various potential conformers to find local and global energy minima. researchgate.net For this compound, key rotations would be around the N-CH2 bond of the benzyl group and the C-N bonds within the piperazine (B1678402) ring. The calculations yield the relative energies of different conformers, allowing for the identification of the most stable, low-energy structures that are likely to exist under experimental conditions. researchgate.net Studies on similar heterocyclic systems have shown that DFT can accurately predict the preferred conformations, which are governed by a delicate balance of steric hindrance and electronic interactions. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons around the atoms. nih.gov The selection of a basis set involves a trade-off between computational cost and the desired level of accuracy.

For molecules containing carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly employed. nih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the non-covalent interactions and the electronic properties of heteroatoms. The choice of functional, such as the widely used B3LYP hybrid functional, is also critical and is typically selected based on its proven performance for similar organic molecules. nih.govnih.gov

Below is a table summarizing common basis sets and their typical applications in computational studies of organic molecules.

Basis SetDescriptionTypical ApplicationComputational Cost
STO-3G Minimal basis set.Preliminary calculations, very large systems.Low
6-31G(d) Split-valence with polarization on heavy atoms.Standard for geometry optimizations of small to medium organic molecules.Medium
6-311+G(d,p) Triple-split valence with diffuse and polarization functions on all atoms.High-accuracy energy calculations, analysis of anions and weak interactions.High
cc-pVTZ Correlation-consistent triple-zeta.High-accuracy benchmark calculations, studies requiring precise energy values.Very High

Analysis of Electronic Structure and Reactivity

Beyond determining molecular structure, computational methods are invaluable for analyzing the electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. ajchem-a.com For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl ring and the nitrogen atoms, while the LUMO is likely centered on the electron-deficient carbonyl group and the aromatic ring. researchgate.net

The following table presents hypothetical FMO energy values for a molecule like this compound, illustrating typical results from a DFT calculation.

ParameterEnergy (eV)Description
E_HOMO -6.5Energy of the Highest Occupied Molecular Orbital
E_LUMO -1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.3Indicator of chemical stability and reactivity

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP surface is colored based on the electrostatic potential value: red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net Green regions are neutral.

For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly any N-H protons if present, and to a lesser extent, the hydrogens of the benzyl ring.

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure of reactivity at specific atomic sites within a molecule. pnrjournal.com Derived from conceptual DFT, Fukui functions describe the change in electron density at a given point when the total number of electrons in the molecule changes. chemrxiv.orgresearchgate.net

There are three main types of Fukui functions:

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance).

f-(r) : Describes reactivity towards an electrophilic attack (electron donation).

f0(r) : Describes reactivity towards a radical attack.

By calculating the condensed Fukui indices for each atom, one can precisely identify the most reactive centers. researchgate.net For this compound, the carbonyl carbon would be expected to have a high f+ value, indicating its susceptibility to nucleophiles. The carbonyl oxygen and the nitrogen atoms would likely have significant f- values, marking them as potential sites for electrophilic attack. nih.gov

An illustrative table of condensed Fukui indices for key atoms is shown below.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
Carbonyl Carbon (C=O) 0.180.020.10
Carbonyl Oxygen (C=O) 0.050.150.10
Piperazine N1 (Benzyl) 0.030.120.08
Aromatic C (para) 0.060.070.07

Intermolecular Interactions and Stability Analyses

Theoretical analyses of this compound are instrumental in understanding the forces that dictate its structural stability and crystal packing. Computational methods like Natural Bond Orbital (NBO) and Hirshfeld surface analysis reveal the nature of electron delocalization and non-covalent interactions.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule. This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with intuitive chemical concepts of bonding and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, it's possible to quantify the stabilization energy (E(2)) associated with electron delocalization.

Table 1: Illustrative NBO Analysis for Key Interactions in this compound (Note: The following values are representative examples of what NBO analysis reveals and are not from a specific study on this exact molecule.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (N1)π(C2=O3)35.5Lone Pair Delocalization
π (C-C)benzylπ(C-C)benzyl20.4π-Conjugation
σ (C5-H)σ(C5-N4)2.8Hyperconjugation
LP (O3)σ(N1-C2)15.2Lone Pair Delocalization

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

The analysis can be decomposed into 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For this compound, the most significant contributions to the crystal packing are expected to arise from van der Waals forces, specifically H···H interactions, due to the abundance of hydrogen atoms. nih.govresearchgate.net Other important contacts would include C···H/H···C interactions, reflecting the packing of the benzyl groups, and O···H/H···O interactions involving the carbonyl oxygen, which can act as a hydrogen bond acceptor. nih.gov These interactions collectively dictate the three-dimensional arrangement of molecules in the solid state.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: These percentages are typical for similar organic molecules and illustrate the expected findings for the title compound.)

Contact TypeContribution (%)Description
H···H55.8Represents general van der Waals forces and dispersion. nih.gov
C···H / H···C25.2Arises from interactions involving the aromatic and aliphatic C-H groups. nih.gov
O···H / H···O14.1Indicates potential C-H···O or other weak hydrogen bonds involving the carbonyl oxygen. nih.gov
N···H / H···N3.5Involves the piperazine nitrogen atoms in intermolecular contacts.
Other1.4Includes minor contacts like C···C, N···C, etc.

Computational Prediction of Spectroscopic Properties

Computational methods allow for the accurate prediction of spectroscopic properties, which can aid in the structural confirmation and analysis of this compound. Techniques based on Density Functional Theory (DFT) are commonly employed for this purpose. nih.gov

Vibrational Frequency Calculations for IR and Raman Spectra Simulation

Theoretical vibrational spectra (Infrared and Raman) can be simulated using quantum chemical calculations, typically at the DFT level of theory (e.g., using the B3LYP functional). nih.gov These calculations provide the harmonic vibrational frequencies, IR intensities, and Raman scattering activities for each normal mode of vibration. nih.gov The calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement with experimental data. nih.gov

The simulated spectra for this compound would exhibit characteristic bands corresponding to its functional groups. Key vibrational modes would include the C=O stretching of the amide, C-H stretching vibrations from both the aromatic benzyl ring and the aliphatic piperazine ring, and C-N stretching modes. theaic.orgscielo.org.za Analyzing these modes provides a detailed picture of the molecule's vibrational behavior. nih.gov

Table 3: Predicted Principal Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber Range (cm-1)Functional Group
C-H Stretch (Aromatic)3100-3000Benzyl Ring
C-H Stretch (Aliphatic)3000-2850Piperazine Ring, Methylene (B1212753) Bridge
C=O Stretch1680-1650Amide (Lactam)
C=C Stretch (Aromatic)1600-1450Benzyl Ring
C-N Stretch1250-1020Piperazine Ring, Amide

Electronic Absorption Spectra Prediction (UV-Vis)

The electronic absorption (UV-Vis) spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The prediction of UV-Vis spectra is valuable for identifying potential photochemically active compounds. nih.gov

For this compound, the primary chromophores are the benzyl group and the amide carbonyl group. The calculations would likely predict π→π* transitions associated with the aromatic ring, which typically appear at shorter wavelengths with high intensity. Additionally, n→π* transitions involving the non-bonding electrons of the carbonyl oxygen are expected at longer wavelengths, though these are generally weaker in intensity. These theoretical predictions can be correlated with experimental UV-Vis data to confirm the electronic structure.

Table 4: Predicted Electronic Transitions for this compound

TransitionAssociated ChromophorePredicted λmax Region (nm)
π→πBenzene Ring200-230
π→πBenzene Ring250-270
n→π*Carbonyl Group (C=O)280-310

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, revealing the flexibility and preferred shapes of a molecule in different environments (e.g., in a vacuum or in a solvent). scispace.com

For a flexible molecule like this compound, MD simulations can provide valuable information on the relative orientations of the benzyl group and the piperazinone ring. The simulations can identify low-energy, stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, such as receptors or enzymes, as its shape plays a crucial role in molecular recognition. nih.gov Analysis of the simulation trajectory can reveal root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. scispace.com

Role of R 1 Benzyl 5 Methylpiperazin 2 One in Medicinal Chemistry Research

Application as a Chiral Building Block in Complex Molecular Synthesis

Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure pharmaceuticals and natural products. (R)-1-Benzyl-5-methylpiperazin-2-one, with its defined stereocenter, serves as such a building block. The synthesis of substituted chiral piperazinones has been established as a method to create components for peptidomimetics, which are compounds that mimic the structure and function of peptides. scilit.com The N1-Cbz protected derivative of piperazic acid, a related chiral cyclic structure, is noted as a valuable building block for the total synthesis of natural products containing this nonproteinogenic amino acid. mdpi.com The reliable synthesis of such chiral piperazine-based structures is crucial for their incorporation into larger, more complex bioactive molecules. mdpi.comnih.gov The presence of the benzyl (B1604629) group provides a lipophilic handle, while the methyl group at the chiral center influences the conformation and interaction of the final molecule with its biological target.

Strategic Intermediate in the Design and Development of New Drug Candidates

The piperazine (B1678402) moiety is a highly sought-after heterocyclic core for the development of new drug candidates with a broad spectrum of applications. tandfonline.comnih.gov this compound functions as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Many piperazine derivatives exhibit pharmacological activity in the central nervous system (CNS), including antipsychotic, antidepressant, and anxiolytic effects. nih.gov The benzylpiperazine structure itself is a prototype for derivatives with stimulant and euphoric effects. nih.gov By using this compound as a starting point, medicinal chemists can systematically modify its structure to create libraries of new compounds. For example, new benzylpiperazine derivatives have been designed and synthesized as selective σ1 receptor ligands, which have shown potential in treating inflammatory and neuropathic pain. nih.gov The defined stereochemistry of this intermediate is critical, as the biological activity of chiral drugs often resides in only one of the enantiomers.

Investigation of Structure-Activity Relationships (SAR) for Piperazinone-Containing Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific structural features of a molecule influence its biological activity. researchgate.net For piperazinone-containing compounds, SAR studies have provided critical insights for optimizing drug candidates. Modifications to the piperazine ring, including stereochemistry and substitution patterns, can significantly impact interactions with neurotransmitter receptors and modulate neuronal signaling pathways. researchgate.net

For instance, in a series of prazosin-related compounds, replacing the piperazine ring with 2,3-dialkylpiperazine moieties was performed to explore a lipophilic binding pocket in the α1-adrenoreceptor. This study found that dialkylpiperazine compounds showed high affinity and selectivity toward these receptors. nih.gov Another SAR study on novel bile acid hybrids incorporating a piperazine moiety found that a cinnamylpiperazinyl group in the side chain resulted in the most potent anticancer activity against a multiple myeloma cell line. tandfonline.comnih.gov These studies highlight how systematic structural modifications of the piperazine core allow researchers to enhance potency and selectivity for a desired biological target. tandfonline.comnih.govnih.gov

Compound SeriesModification on Piperazine CoreImpact on Biological Activity
Prazosin Analogs Replacement with 2,3-dialkylpiperazineHigh affinity and selectivity for α1-adrenoreceptors. nih.gov
Bile Acid Hybrids Introduction of a cinnamylpiperazinyl groupMost potent anticancer activity against KMS-11 cell line. nih.gov
Flavon-7-yl Amidrazones Unsubstituted piperazine ringBetter activity against K562 cancer cell lines. tandfonline.com

This table summarizes findings from Structure-Activity Relationship (SAR) studies on various piperazine-containing compounds.

Computational Prediction of Biological Targets and Activity Spectra for Related Piperazine Derivatives

In silico (computer-based) methods are increasingly used in the early stages of drug discovery to predict the biological properties of molecules, thereby saving time and resources. nih.gov These computational tools can identify potential protein targets and predict the likely pharmacological effects of compounds like piperazine derivatives based solely on their chemical structure. clinmedkaz.org

Tools like SwissTargetPrediction are used to predict the most probable protein targets of small molecules. nih.gov The prediction is based on the principle that similar molecules tend to bind to similar proteins. The system compares the structure of a query molecule to a large database of known bioactive compounds to identify potential targets. nih.gov For piperazine derivatives, such tools can help identify potential interactions with various enzymes, receptors, ion channels, and transport systems. clinmedkaz.org For example, a computational study of triazolothiadiazine derivatives used SwissTargetPrediction to identify potential targets, which were then further investigated using molecular docking. researchgate.net This approach allows researchers to form hypotheses about a new compound's mechanism of action before conducting extensive laboratory experiments.

The Prediction of Activity Spectra for Substances (PASS) online tool predicts a wide range of pharmacological effects and biochemical mechanisms based on a compound's structural formula. clinmedkaz.orgnih.gov The PASS database contains information on thousands of experimentally active compounds. clinmedkaz.org When a new structure, such as a piperazine derivative, is analyzed, PASS provides probabilities for it being active ("Pa") or inactive ("Pi") for several hundred types of biological activity. nih.gov Studies on new piperidine (B6355638) derivatives have used PASS to predict a wide range of potential activities, including anticancer, CNS-related, local anesthetic, and antimicrobial effects, helping to guide further preclinical research. clinmedkaz.org This predictive capability is valuable for prioritizing which novel piperazine derivatives are most promising for synthesis and biological testing. clinmedkaz.orgresearchgate.net

Computational ToolFunctionApplication for Piperazine Derivatives
SwissTargetPrediction Predicts most probable protein targets of a small molecule. nih.govIdentifies potential enzymes, receptors, or ion channels that related compounds might bind to. clinmedkaz.orgresearchgate.net
PASS Predicts a broad spectrum of biological activities and mechanisms. nih.govEstimates the probability of various pharmacological effects (e.g., anticancer, anti-inflammatory) for new derivatives. clinmedkaz.org

This table outlines the functions and applications of common in silico tools used in the study of piperazine derivatives.

Enantioselective Recognition in Biological Systems (General Mechanisms)

Enantioselective recognition is a fundamental principle in biology and pharmacology. chinesechemsoc.org Most biological targets, such as enzymes and receptors, are themselves chiral, being composed of chiral building blocks like L-amino acids. This inherent chirality means they often interact differently with the two enantiomers (R and S forms) of a chiral drug molecule. chinesechemsoc.org This selective interaction is often explained by the "three-point contact" model, where one enantiomer can establish multiple, favorable noncovalent interactions (like hydrogen bonds or hydrophobic interactions) with the binding site, while its mirror image cannot achieve the same optimal fit. chinesechemsoc.orgacs.org

The differential interactions are the basis for why one enantiomer of a drug may be therapeutically active while the other is inactive or even responsible for adverse effects. chinesechemsoc.org The ability of biological systems to discriminate between enantiomers is crucial for the efficacy of many drugs. chinesechemsoc.org Research into synthetic chiral receptors that can mimic this biological recognition helps to better understand these complex interactions and aids in the development of new methods for enantioselective sensing and separation. chinesechemsoc.orgnih.gov The specific (R)-configuration of this compound is therefore a critical feature that will dictate its specific interactions within a chiral biological environment.

Derivatization Strategies for Analytical and Synthetic Enhancement

Methods for Enhancing Detectability and Chromatographic Performance

For piperazine-containing compounds, derivatization is a key strategy to improve their performance in analytical systems like gas chromatography (GC) and liquid chromatography (LC). The primary goals are to increase the analyte's response to a given detector and to improve the shape and retention of its chromatographic peak.

One common approach for compounds with amine groups, such as the piperazinone core, is acylation. For instance, trifluoroacetyl (TFA) derivatization is used for the simultaneous detection of N-benzylpiperazine (BZP) and its metabolites in urine by GC-Mass Spectrometry (GC-MS). nih.gov This process involves reacting the amine with an acylating agent like trifluoroacetic anhydride, which replaces the active hydrogen on the nitrogen atom. This modification increases the volatility and thermal stability of the analyte, making it more suitable for GC analysis. nih.gov

In liquid chromatography, derivatization can be employed to introduce chromophores or fluorophores, which are chemical groups that absorb ultraviolet-visible light or fluoresce, respectively. mdpi.com This significantly enhances the sensitivity of detection for compounds that lack these properties naturally. Furthermore, derivatization can alter the polarity of a molecule, which can be used to improve its retention and separation on an LC column. For example, tagging a molecule with a hydrophobic group can prolong its retention time in reversed-phase liquid chromatography (RPLC). nih.gov

Table 1: Methods for Enhancing Detectability and Chromatographic Performance

Derivatization MethodReagent TypeTarget Functional GroupAnalytical TechniqueEnhancement AchievedReference
AcylationTrifluoroacetyl (TFA)Primary/Secondary AminesGC-MSIncreases volatility and thermal stability for improved chromatographic separation. nih.gov
AlkylationAlkylating AgentsHydroxyl, Carboxyl, Amino groupsGC, GC-MSIncreases volatility and detectability.
Fluorophore TaggingFluorescent Reagents (e.g., DBD-Py-NCS)Amines, Carboxylic AcidsHPLC-Fluorescence, LC-MS/MSIntroduces a fluorescent group for highly sensitive detection. researchgate.netnih.gov
Chromophore TaggingUV-Absorbing ReagentsVariousHPLC-UVIntroduces a UV-absorbing group to enhance detection by spectrophotometry. mdpi.com
Ionizable Group Tagging1-(2-pyrimidyl) piperazine (B1678402) (PP)Carboxyl GroupsMass Spectrometry (MS)Improves ionization efficiency and enhances ion charge states. nih.govnih.gov

Development of Chiral Derivatization Reagents for Enantioseparation

Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties in an achiral environment. This makes their separation and quantification a significant challenge for standard analytical techniques like HPLC and NMR. wikipedia.org Chiral derivatization overcomes this by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Diastereomers have different physical properties and can, therefore, be separated using conventional, non-chiral chromatographic methods. nih.gov

A wide array of CDAs has been developed for various functional groups. A prominent example is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, which reacts with primary and secondary amines. nih.govnih.gov Other advanced reagents include those designed to be highly fluorescent or easily ionizable to couple chiral separation with highly sensitive detection methods. nih.gov

Table 2: Examples of Chiral Derivatization Reagents (CDRs)

Reagent NameAcronymTarget Functional GroupKey FeaturesReference
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Primary and Secondary AminesWidely used, provides strong UV chromophore. nih.govnih.gov
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECAmines, AlcoholsProvides a fluorescent tag for sensitive detection. nih.govescholarship.org
(S)-Naproxen chlorideS-NAPAmines, AlcoholsBased on the common anti-inflammatory drug. nih.govescholarship.org
(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acidPro-PPZChiral AminesDesigned for efficient enantioseparation and ultrasensitive mass spectrometric detection. researchgate.netnih.gov
(R/S)-4-(3- isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazoleDBD-PyNCSPrimary and Secondary AminesEdman-type reagent that yields highly fluorescent derivatives. nih.gov

Once the enantiomers of a compound like (R)-1-Benzyl-5-methylpiperazin-2-one are converted into diastereomers, their separation can be achieved using standard HPLC systems. The resulting diastereomers can be effectively separated by reversed-phase liquid chromatography (RP-LC) using common stationary phases like an ODS (octadecylsilyl) column. researchgate.netnih.gov The choice of mobile phase and gradient conditions is optimized to achieve the best possible resolution between the diastereomeric peaks. nih.gov This indirect approach avoids the need for expensive and often less robust chiral stationary phases (CSPs). wikipedia.org

Coupling HPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantitative analysis. When combined with chiral derivatization, this setup allows for the ultrasensitive detection of individual enantiomers. Reagents can be specifically designed to contain a moiety that is easily ionized, such as a tertiary amine group, which enhances the signal in electrospray ionization mass spectrometry (ESI-MS). researchgate.net

For example, the chiral reagent Pro-PPZ was developed for the ultrasensitive detection of chiral amines by HPLC-MS/MS. nih.gov Using this method with multiple reaction monitoring (MRM), detection limits at the femtomolar level were achieved. researchgate.netnih.gov This high level of sensitivity is critical in biomedical and forensic analyses where sample amounts are often extremely limited.

Table 3: Integration of Derivatization with MS/MS for Ultrasensitive Detection

Derivatization ReagentAnalyte TypeMS/MS MethodReported Limit of Detection (LOD)Reference
Pro-PPZChiral AminesLC-MS/MS (MRM)0.1–5.0 fmol researchgate.netnih.gov
Trifluoroacetyl (TFA)BZP and metabolitesGC-MS (SIM)200–500 ng/ml nih.gov
(Not Specified)BZP and metabolitesLC-ESI-MS (SIM)0.2–1 ng/ml nih.gov

Selective Derivatization of Functional Groups within Piperazinone Core

The piperazinone core of this compound contains several functional groups that could potentially be derivatized: the amide group and the tertiary amine. However, the most accessible site for derivatization in related piperazine structures is often a secondary amine. For example, in the analysis of N-benzylpiperazine (BZP), its metabolites, which include secondary amines, are targeted for derivatization. nih.gov Trifluoroacetyl (TFA) derivatization specifically targets these amine groups for GC-MS analysis. nih.gov

While the tertiary amine in this compound is generally unreactive towards common derivatizing agents, synthetic strategies can achieve functionalization at other positions. Recent advances in C-H functionalization provide synthetic routes to introduce structural variety at the carbon atoms of the piperazine core, although these are typically employed for creating new molecules rather than for analytical derivatization. mdpi.com For analytical purposes, derivatization strategies would primarily focus on any primary or secondary amine functionalities present in metabolites or synthetic precursors of the target compound.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds like (R)-1-Benzyl-5-methylpiperazin-2-one is critical for its application in pharmaceuticals and other specialized fields. While existing methods provide routes to this molecule, there is considerable room for the development of more efficient, scalable, and sustainable stereoselective synthetic pathways.

Future research should focus on:

Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions represents a highly attractive strategy. Investigating transition-metal catalysts or organocatalysts for the asymmetric cyclization or alkylation steps could lead to higher enantiomeric excess and yield. For instance, adapting photocatalytic methods, which have been used for synthesizing related piperazines, could offer a novel and eco-friendly approach. iitm.ac.in

Chiral Auxiliaries : Exploring the use of novel and recoverable chiral auxiliaries could improve the stereoselectivity of the synthesis. While auxiliaries like (R)-phenylglycinol have been effective in the synthesis of similar chiral piperazines, the development of new auxiliaries could offer advantages in terms of cost, efficiency, and ease of removal.

Enzymatic Resolution : Biocatalysis offers a powerful tool for obtaining single enantiomers. The use of enzymes, such as lipases, to selectively resolve a racemic mixture of 1-Benzyl-5-methylpiperazin-2-one or its precursors could provide a highly efficient and environmentally benign route to the desired (R)-enantiomer.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric Catalysis High efficiency, atom economy, potential for scalability.Development of novel organocatalysts or transition-metal complexes specific for piperazinone ring formation.
Chiral Auxiliaries Well-established methodology, predictable stereochemical control.Design of new, cost-effective, and easily recyclable auxiliaries.
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Screening for and engineering of enzymes with high specificity for the target molecule or its precursors.
Photocatalysis Novel reaction pathways, use of light as a reagent, potential for unique transformations. iitm.ac.inApplication of semiconductor–zeolite composite catalysts for intramolecular cyclization. iitm.ac.in

Advanced Computational Modeling for Mechanism Elucidation

While experimental work is crucial, advanced computational modeling provides an invaluable parallel approach for understanding and optimizing synthetic pathways. Although detailed computational studies on this compound are not widely available, methodologies applied to other piperazine (B1678402) systems, particularly in the context of CO2 capture, can be adapted. nih.govacs.org

Future computational efforts could include:

Quantum Chemistry Calculations : Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energy barriers of transition states, and understand the origins of stereoselectivity. acs.orgmdpi.com This can help in rationally designing catalysts and reaction conditions to favor the formation of the (R)-enantiomer.

Molecular Dynamics (MD) Simulations : Ab initio MD simulations can provide insights into the dynamic behavior of reactants and catalysts in solution, helping to elucidate the shuttle mechanism of reagents and the role of the solvent in the reaction. acs.org

Kinetic Modeling : By combining computational data with experimental results, detailed kinetic models can be developed. nih.gov These models can predict reaction outcomes under various conditions, accelerating the optimization of synthetic protocols and enabling better process control during scale-up.

The table below summarizes how specific computational techniques could be applied.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Elucidate reaction mechanisms, predict transition state geometries and energies, rationalize stereochemical outcomes. mdpi.com
Ab initio Molecular Dynamics (AIMD) Simulate reaction dynamics in solution, understand solvent effects, and model catalyst-substrate interactions. acs.org
Thermodynamic Modeling (e.g., Electrolyte-NRTL) Analyze reaction equilibria and optimize conditions for multi-step syntheses. researchgate.net
Kinetic Modeling Predict reaction rates and product distribution, aiding in the optimization of reaction conditions for yield and purity. nih.gov

Exploration of New Derivatization Methodologies

This compound is not just an endpoint but a versatile scaffold for the creation of a library of new chemical entities. The benzyl (B1604629) group is an ideal protecting group that can be easily removed via hydrogenolysis, unmasking the secondary amine for further functionalization. orgsyn.org

Future research should explore:

N-Functionalization : Following debenzylation, the newly freed nitrogen atom at the 1-position can be subjected to a wide range of reactions, including acylation, alkylation, arylation, and sulfonylation, to introduce diverse functional groups. orgsyn.orgnih.gov This allows for the systematic modification of the molecule's properties.

C-H Activation : Direct functionalization of the carbon backbone of the piperazinone ring through C-H activation methodologies would be a cutting-edge approach to creating novel derivatives that are otherwise difficult to access.

Ring Modification : Investigating reactions that modify the piperazinone ring itself, such as ring-opening or ring-expansion reactions, could lead to entirely new classes of compounds with unique structural features and potential applications.

Derivatization SiteChemical TransformationPotential Functional Groups/Moieties
N1-Position (post-debenzylation) Acylation, Alkylation, ArylationAmides, substituted amines, biaryl structures. nih.gov
Piperazinone Ring Carbons C-H FunctionalizationIntroduction of alkyl, aryl, or heteroaryl groups.
Carbonyl Group Reduction, Grignard AdditionConversion to amine, introduction of tertiary alcohol.

Strategic Integration into Diverse Chemical Synthesis Streams

The ultimate value of this compound lies in its utility as a chiral building block in the synthesis of complex, high-value molecules. Related chiral piperazine structures serve as crucial intermediates in the development of pharmaceuticals, particularly for neurological disorders. chemimpex.com

Strategic goals for its integration include:

Medicinal Chemistry : The chiral piperazinone core is a privileged scaffold in medicinal chemistry. The compound and its derivatives should be systematically explored as key intermediates for synthesizing novel therapeutic agents, such as σ1 receptor antagonists for pain management or other central nervous system targets. nih.gov

Agrochemicals : The unique structure of this compound could be leveraged in the creation of new pesticides and herbicides, where improved solubility and bioavailability are desired. chemimpex.com

Materials Science : Derivatization could lead to the synthesis of novel monomers for the creation of advanced polymers and coatings with tailored properties. chemimpex.com Its integration into larger structures, such as Coenzyme Q analogues, demonstrates its potential in creating complex functional molecules. researchgate.net

By pursuing these future research directions, the scientific community can fully exploit the synthetic potential of this compound, transforming it from a mere chemical entity into a valuable tool for innovation across multiple scientific disciplines.

Q & A

Q. How can researchers integrate computational and experimental data to refine synthetic pathways?

  • Methodology : Use cheminformatics tools (e.g., Reaxys or SciFinder) to mine reaction databases. Prioritize routes with high atom economy and low E-factor. Validate computationally predicted yields via small-scale trials (1–5 mmol) before scaling .

Ethical and Safety Considerations

Q. What environmental precautions are mandatory when handling this compound in laboratory settings?

  • Protocols : Avoid aqueous discharge; collect waste in sealed containers for incineration. Use fume hoods and personal protective equipment (nitrile gloves, lab coats). Refer to SDS sections on ecological toxicity (e.g., LC50 for aquatic organisms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.